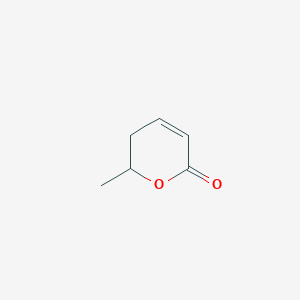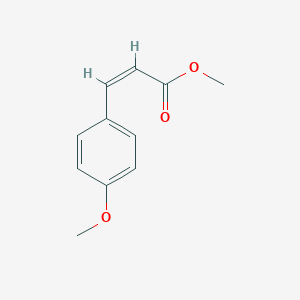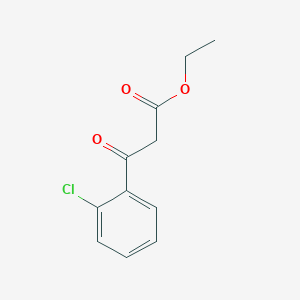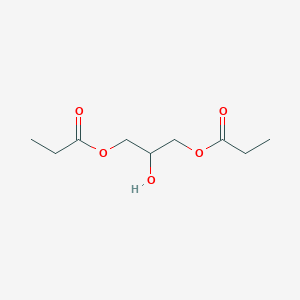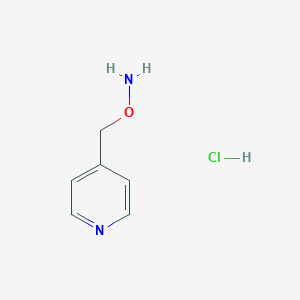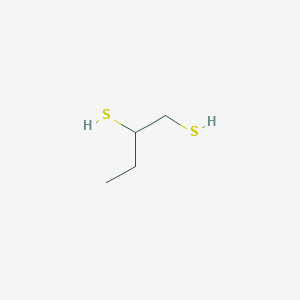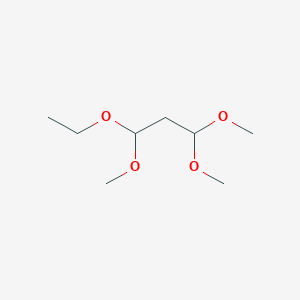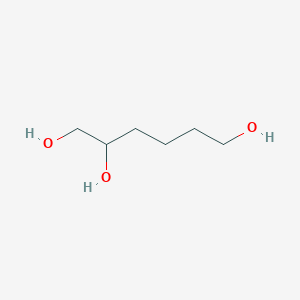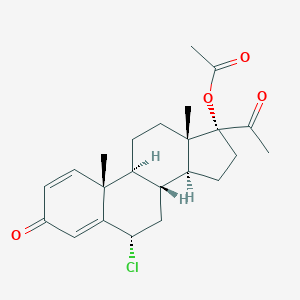![molecular formula C7H9BN2S B095143 1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine CAS No. 17303-92-3](/img/structure/B95143.png)
1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine, commonly known as DMDTD, is a heterocyclic compound that has been the subject of significant scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. DMDTD belongs to the family of thieno[3,2-d][1,2,3]diazaborines, which are known for their unique chemical and biological properties.
Applications De Recherche Scientifique
DMDTD has been extensively studied for its potential applications in various fields of science. In medicine, DMDTD has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and in the treatment of Alzheimer's disease. In agriculture, DMDTD has been shown to have insecticidal properties and has been used as a pesticide. In materials science, DMDTD has been studied for its potential use in organic electronics and optoelectronics.
Mécanisme D'action
The mechanism of action of DMDTD is not fully understood. However, studies have shown that DMDTD can bind to proteins and enzymes, altering their activity. In cancer cells, DMDTD has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the growth and proliferation of cancer cells. In Alzheimer's disease, DMDTD has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
DMDTD has been shown to have various biochemical and physiological effects. In cancer cells, DMDTD has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. In Alzheimer's disease, DMDTD has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. In insects, DMDTD has been shown to disrupt the nervous system, leading to paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMDTD in lab experiments is its unique chemical and biological properties. DMDTD has been shown to have anti-cancer, anti-inflammatory, and insecticidal properties, making it a versatile compound for various applications. However, one limitation of using DMDTD in lab experiments is its complex synthesis method and the need for high purity. Impurities can affect the properties and performance of DMDTD, making it challenging to reproduce results.
Orientations Futures
There are several future directions for the study of DMDTD. In medicine, DMDTD could be further studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. In agriculture, DMDTD could be studied for its potential use as a natural pesticide. In materials science, DMDTD could be studied for its potential use in organic electronics and optoelectronics. Additionally, further research could be conducted to better understand the mechanism of action of DMDTD and its potential applications in various fields of science.
Conclusion:
In conclusion, DMDTD is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. Its unique chemical and biological properties make it a versatile compound for various applications. However, the complex synthesis method and the need for high purity make it challenging to reproduce results. Further research is needed to better understand the mechanism of action of DMDTD and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of DMDTD is a complex process that involves several steps. One of the most common methods of synthesizing DMDTD is through the reaction of 2,4-dimethylthiophene with boron trifluoride diethyl etherate and hydrazine hydrate. The product is then purified through various techniques such as recrystallization and chromatography. The purity of the final product is critical as impurities can affect the properties and performance of DMDTD.
Propriétés
Numéro CAS |
17303-92-3 |
|---|---|
Nom du produit |
1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine |
Formule moléculaire |
C7H9BN2S |
Poids moléculaire |
164.04 g/mol |
Nom IUPAC |
1,2-dimethylthieno[3,2-d]diazaborinine |
InChI |
InChI=1S/C7H9BN2S/c1-8-6-3-4-11-7(6)5-9-10(8)2/h3-5H,1-2H3 |
Clé InChI |
FJHQUYKXQNUYGP-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C=NN1C)SC=C2)C |
SMILES canonique |
B1(C2=C(C=NN1C)SC=C2)C |
Synonymes |
1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



